Product packaging for Doravirine metabolite M8(Cat. No.:CAS No. 1338226-05-3)

Doravirine metabolite M8

Cat. No.: B12784613
CAS No.: 1338226-05-3
M. Wt: 411.72 g/mol
InChI Key: UFVUNOWUDOJABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doravirine metabolite M8 is a characterized reference standard of a human metabolite of the antiretroviral drug Doravirine. Doravirine is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection, which is primarily metabolized by cytochrome P450 3A4 (CYP3A4) . The identification and study of drug metabolites like M8 are critical in pharmaceutical research for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This metabolite is supplied as a high-purity standard and is intended for research applications only. It is particularly useful for use in quality control and method development, supporting drug development processes, regulatory filings, and bioanalytical assays. Researchers can utilize this compound for metabolite profiling, conducting DMPK studies, and as a standard in LC-MS/MS analyses to quantify M8 levels in biological matrices. Please note: The specific CAS number, molecular formula, exact structure, and quantitative analytical data for this compound should be verified with the manufacturer's Certificate of Analysis (CoA). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9ClF3N5O3 B12784613 Doravirine metabolite M8 CAS No. 1338226-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1338226-05-3

Molecular Formula

C16H9ClF3N5O3

Molecular Weight

411.72 g/mol

IUPAC Name

3-chloro-5-[2-oxo-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile

InChI

InChI=1S/C16H9ClF3N5O3/c17-9-3-8(6-21)4-10(5-9)28-13-11(16(18,19)20)1-2-25(14(13)26)7-12-22-15(27)24-23-12/h1-5H,7H2,(H2,22,23,24,27)

InChI Key

UFVUNOWUDOJABB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl)CC3=NNC(=O)N3

Origin of Product

United States

Enzymatic Biotransformation Pathways of Doravirine Leading to Metabolite M8

Primary Hepatic Enzyme Systems Involved in Doravirine (B607182) Biotransformation

The biotransformation of doravirine is predominantly a hepatic process, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. ontosight.ai These enzymes are crucial for the metabolism of a vast number of drugs. In vivo studies in healthy human volunteers have confirmed that doravirine is primarily metabolized by hepatic enzymes. nih.gov

The primary route of elimination for doravirine is through oxidative metabolism. drugbank.com The cytochrome P450 system is central to this process. While several CYP isoforms exist, the metabolism of doravirine is quite specific. The major metabolic pathway for doravirine in humans involves the formation of an oxidative metabolite, M9, which is the most abundant metabolite found in circulation. drugbank.com The formation of other minor metabolites, such as M8, also occurs through oxidative processes mediated by these enzymes.

Research has pinpointed the specific CYP isoforms responsible for doravirine's metabolism. In vitro and in vivo studies have consistently shown that doravirine is primarily metabolized by CYP3A4, with a smaller contribution from CYP3A5. nih.govnih.gov Kinetic studies have confirmed that CYP3A plays a major role in doravirine's metabolism, with CYP3A4 exhibiting a significantly higher catalytic efficiency than CYP3A5. nih.gov This indicates that CYP3A4 is the main driver of the oxidative metabolism of doravirine, and thus is the principal enzyme involved in the formation of its metabolites, including M8.

Enzyme FamilySpecific IsoformRole in Doravirine MetabolismRelative Contribution
Cytochrome P450 (CYP)CYP3A4Primary enzyme responsible for oxidative metabolism. nih.govnih.govMajor
CYP3A5Contributes to oxidative metabolism. nih.govnih.govMinor

Proposed Metabolic Steps and Chemical Transformations for M8 Formation

Doravirine metabolite M8 has been identified as 3-Chloro-5-((2-oxo-1-((5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl)-4-(trifluoromethyl)-3-pyridyl)oxy)benzonitrile. ontosight.ai A comparison of the chemical structure of M8 with the parent compound, doravirine, suggests that its formation involves an oxidation reaction. Specifically, the transformation likely involves the oxidation of the triazolone ring of the doravirine molecule. This chemical modification is consistent with the known oxidative functions of the CYP3A enzyme subfamily.

CompoundChemical NameMolecular FormulaMolecular Weight
Doravirine3-chloro-5-[[1-[(4,5-dihydro-4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl]oxy]benzonitrileC17H11ClF3N5O3425.75 g/mol
This compound3-Chloro-5-((2-oxo-1-((5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl)-4-(trifluoromethyl)-3-pyridyl)oxy)benzonitrile ontosight.aiC18H11ClF3N6O3 ontosight.ai463.76 g/mol ontosight.ai

Structural Elucidation Methodologies for Doravirine Metabolite M8

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are foundational to the definitive identification of drug metabolites. These techniques provide detailed information about the molecular weight, elemental composition, fragmentation patterns, and the arrangement of atoms within a molecule.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for metabolite identification. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments. This information is crucial for distinguishing between molecules with the same nominal mass but different atomic compositions.

In the analysis of doravirine (B607182) metabolites, HRMS would be coupled with liquid chromatography (LC) to separate the various metabolic products from the parent drug and endogenous biological components. The fragmentation pattern, generated through techniques like collision-induced dissociation (CID), provides insights into the metabolite's structure by revealing how it breaks apart. For instance, a comparison of the fragmentation pattern of a metabolite to that of the parent drug, doravirine, can pinpoint the site of metabolic modification.

Table 1: Illustrative HRMS Data for a Hypothetical Doravirine Metabolite

FeatureObservationInterpretation
Parent Ion (m/z) [Exact Mass]Provides the molecular weight of the metabolite.
Elemental Composition CxHyClzFaNbOcDetermined from the accurate mass measurement.
Key Fragment Ions (m/z) [List of Fragments]Indicates specific structural motifs and the location of metabolic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of a chemical structure. NMR provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon) within a molecule and their connectivity.

For the structural elucidation of a doravirine metabolite, a suite of NMR experiments would be conducted. One-dimensional (1D) NMR spectra (¹H and ¹³C) would provide initial information on the types and number of protons and carbons. More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between atoms, ultimately leading to the complete and definitive structural assignment of the metabolite.

Infrared and Ultraviolet Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet (UV) spectroscopy can provide complementary information about the functional groups present in a metabolite. IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" that can indicate the presence of specific functional groups, such as carbonyls (C=O), hydroxyls (-OH), or amines (-NH).

UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. A shift in the UV absorption spectrum of a metabolite compared to the parent drug can suggest a modification to the chromophoric system.

Chromatographic-Mass Spectrometric Approaches for Metabolite Profiling and Identification

The initial step in metabolite identification is to obtain a comprehensive profile of all metabolites present in biological samples (e.g., plasma, urine, feces) following drug administration. This is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS).

This technique separates the complex mixture of compounds in a biological matrix, allowing for the detection and preliminary characterization of potential metabolites. By comparing the metabolic profiles of dosed versus control samples, researchers can identify drug-related material. Tandem mass spectrometry (MS/MS) is then used to acquire fragmentation data for each potential metabolite, which aids in its preliminary identification.

Isolation and Purification Strategies for Metabolite Structural Characterization

For definitive structural elucidation by techniques like NMR, it is often necessary to isolate and purify the metabolite of interest from the complex biological matrix. This is a challenging process, as metabolites are often present at very low concentrations.

A common strategy involves a multi-step purification process that may include:

Solid-Phase Extraction (SPE): To remove major interferences and concentrate the metabolite.

High-Performance Liquid Chromatography (HPLC): Multiple rounds of HPLC using different column chemistries and mobile phases are often required to achieve the desired level of purity.

The success of these isolation and purification strategies is critical for obtaining a sufficient quantity of the pure metabolite for comprehensive spectroscopic analysis.

Synthetic Approaches for Research Grade Doravirine Metabolite M8

Rational Design and Retrosynthetic Analysis for M8 Synthesis

The synthesis of a drug metabolite like M8 begins with a rational design process, which is heavily informed by the structure of the parent drug, Doravirine (B607182), and common metabolic pathways. Doravirine is primarily metabolized via oxidative pathways mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. While the exact structure of M8 is not widely published, it is likely an oxidative metabolite, such as a hydroxylated derivative of Doravirine.

Retrosynthetic Analysis:

A retrosynthetic analysis for a hypothetical hydroxylated Doravirine M8 would involve strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The key disconnection points would likely be around the newly introduced functional group (e.g., a hydroxyl group on one of the aromatic rings or the alkyl chain) and the core heterocyclic structures of Doravirine.

The primary retrosynthetic disconnections for a hydroxylated Doravirine M8 could be:

Disconnection of the pyridinone ether linkage: This would yield a functionalized pyridinone core and a modified phenolic component.

Disconnection at the triazolone side chain: This would separate the triazolone moiety from the pyridinone core.

This analysis leads to key building blocks that can be synthesized and then coupled to form the final M8 structure.

Multi-Step Chemical Synthesis Pathways

Based on the retrosynthetic analysis, a multi-step chemical synthesis can be devised. The synthesis of pyridinone-containing compounds often involves complex heterocyclic chemistry.

Key Reaction Steps and Intermediate Compounds

The synthesis of a hydroxylated Doravirine M8 would likely involve the following key reaction steps and intermediate compounds:

Synthesis of the Triazolone Moiety: The triazolone portion of the molecule can be synthesized separately and then coupled to the pyridinone core.

Introduction of the Hydroxyl Group: The hydroxyl group, characteristic of an oxidative metabolite, could be introduced at various stages of the synthesis. This might involve the use of a starting material that already contains a protected hydroxyl group or the direct oxidation of an intermediate.

Coupling Reactions: The final assembly of the M8 molecule would likely involve coupling reactions, such as a Williamson ether synthesis to connect the pyridinone and phenyl rings, and an alkylation to attach the triazolone side chain.

Table 1: Potential Key Reaction Steps and Intermediates

StepReaction TypeStarting MaterialsIntermediate Compound
1Heterocycle FormationSubstituted acrylates, ammoniaFunctionalized 2-pyridone
2Williamson Ether SynthesisHalogenated pyridone, substituted phenolDiaryl ether intermediate
3N-AlkylationPyridone-diaryl ether, halogenated triazoloneDoravirine M8 precursor
4Deprotection (if necessary)Protected M8 precursorDoravirine Metabolite M8

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of the final product. For each step in the synthesis of M8, several parameters would need to be optimized:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Reactions may be heated or cooled to control the reaction rate and minimize side products.

Catalyst: Many of the key reactions, such as cross-coupling reactions, would require a catalyst. The choice of catalyst and ligand can have a profound effect on the reaction outcome.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Purification of intermediates and the final product would likely involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity.

Strategies for Isotopic Labeling of M8 for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites. researchgate.netwikipedia.org The synthesis of an isotopically labeled version of this compound, for example with Carbon-13 (¹³C) or Carbon-14 (¹⁴C), would be invaluable for in vitro and in vivo studies.

Strategies for isotopic labeling of M8 would involve incorporating the isotopic label into one of the key starting materials. For instance:

¹³C or ¹⁴C-labeled methylating agent: To introduce the label into the methyl group of the triazolone ring.

Labeled benzonitrile: To incorporate the label into the phenyl ring of the molecule.

Labeled precursor for the pyridinone ring: To place the label within the core heterocyclic structure.

The choice of labeling position would depend on the specific goals of the metabolic study. The synthesis would then proceed as with the unlabeled compound, with careful handling and purification to manage the isotopically labeled materials.

Table 2: Examples of Isotopically Labeled Precursors for M8 Synthesis

IsotopeLabeled PrecursorPosition of Label
¹⁴C[¹⁴C]-Methyl iodideMethyl group on the triazolone ring
¹³C[¹³C₆]-3-chloro-5-hydroxybenzonitrilePhenyl ring
¹³C¹³C-labeled ethyl trifluoroacetoacetatePyridinone ring

Scalability Considerations for Research and Preclinical Supply

The synthesis of this compound for research and preclinical studies requires a scalable process. Scaling up a chemical synthesis from milligram to gram or even kilogram quantities presents several challenges.

Key scalability considerations include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents become more critical at a larger scale.

Reaction Safety: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale.

Purification: Chromatographic purification methods that are feasible at the lab scale may not be practical for large-scale production. Crystallization or extraction may be preferred for purification at scale.

Process Robustness: The synthetic route must be robust and reproducible to ensure consistent product quality.

The development of a scalable synthesis for M8 would involve process optimization to ensure safety, efficiency, and cost-effectiveness.

Advanced Analytical Methodologies for Detection and Quantification of Doravirine Metabolite M8

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methods

The coupling of liquid chromatography with mass spectrometry stands as a cornerstone in modern bioanalytical chemistry, offering unparalleled sensitivity and specificity for the analysis of drug metabolites in complex biological matrices.

Method Development for Sensitivity and Specificity

The development of robust LC-MS/MS methods for the quantification of Doravirine (B607182) and its metabolites is a critical aspect of its clinical development. While specific methods for M8 are not extensively detailed in publicly available literature, the general principles applied to the parent drug, Doravirine, would be adapted. For instance, a sensitive, selective, and reproducible LC-MS/MS method was developed for Doravirine in human plasma, utilizing a Turbo-Ion spray source in positive ionization mode and multiple reaction monitoring (MRM) for quantification. nih.gov This approach allows for the detection of the analyte with a dynamic range of 0.02-10 ng/ml from a small plasma volume of 100 μl. nih.gov Similar strategies, involving careful selection of precursor and product ions specific to M8, would be essential to develop a highly sensitive and specific assay.

A simple, rapid, and sensitive LC-MS/MS assay for Doravirine in human plasma has been established using solid-phase extraction for sample cleanup. researchgate.net The chromatographic separation was achieved on a C18 column with a mobile phase consisting of methanol and 0.1% formic acid buffer, allowing for a short run time of 2.00 minutes. researchgate.net The mass detection for Doravirine was performed using the m/z transition of 426.5 to 112.5 in positive ion mode. researchgate.net A similar targeted approach would be necessary for M8, identifying its unique mass transition to ensure specificity.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For absolute quantification, isotope dilution mass spectrometry is the gold standard. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. A multiplex UHPLC-MS/MS assay developed for several antiretroviral drugs, including Doravirine, utilized stable isotopic internal standards for accurate monitoring of plasma concentrations. nih.gov This method demonstrated good trueness, repeatability, and intermediate precision over clinically relevant concentration ranges. nih.gov The application of this principle to M8 would require the synthesis of a stable isotope-labeled M8 internal standard, enabling highly accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Chromatographic Separation Techniques for M8 Isolation from Complex Mixtures

Effective chromatographic separation is a prerequisite for accurate quantification and for the isolation of metabolites for further structural characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of drug compounds and their metabolites. A novel RP-HPLC method was developed for the quantification of Doravirine in bulk and tablet formulations. rjptonline.org This method utilized a C18 column with a mobile phase of acetonitrile and water, achieving a retention time of 4.920 minutes for Doravirine. rjptonline.org For the isolation of M8 from a mixture of metabolites, a gradient elution method would likely be employed to achieve optimal resolution from the parent drug and other metabolic products.

Another RP-HPLC method for Doravirine determination used a mobile phase of 0.01N potassium dihydrogen phosphate and acetonitrile at a flow rate of 1 ml/min, with a retention time of 2.379 min. researchgate.net The development of an HPLC method for M8 would involve optimizing parameters such as the stationary phase, mobile phase composition, pH, and flow rate to achieve efficient separation from other components in the sample.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, owing to the use of smaller particle size columns. A UPLC-MS/MS technique was developed for the simultaneous quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in human plasma. nih.gov This method employed a C18 analytical column with an isocratic mobile phase of acetonitrile and an ammonium formate buffer, resulting in a short total run time of 3.0 minutes. nih.gov The retention time for Doravirine was 1.20 minutes. nih.gov A similar UPLC-based approach would be highly beneficial for the rapid analysis and isolation of M8, providing sharper peaks and better separation from closely related compounds.

Bioanalytical Method Validation for In Vitro and Preclinical Samples

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of the data generated from in vitro and preclinical studies. This process guarantees that the analytical method is accurate, precise, and reproducible for the quantitative evaluation of drugs and their metabolites in biological samples. nih.gov

Validation experiments, conducted according to international guidelines, prove the accuracy and precision of a method over several days. nih.gov For a method to be considered robust, it must demonstrate reliability in the presence of various matrix components, different anticoagulants, and hemolyzed blood. nih.gov A validated bioanalytical method for Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in human plasma was developed using HPLC, with a linearity range established for each compound. rjptonline.org

Any analytical method developed for Doravirine metabolite M8 would need to undergo a similarly rigorous validation process. This would involve assessing parameters such as:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The successful validation of these parameters would ensure that the analytical method for this compound is suitable for its intended purpose in supporting in vitro and preclinical research.

In Vitro Pharmacological and Mechanistic Characterization of Doravirine Metabolite M8

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of doravirine in healthy individuals versus HIV-1-infected populations, and how do they inform dosing regimens?

  • Methodological Answer: Doravirine’s steady-state pharmacokinetics (AUC0–24, Cmax, and C24) were evaluated in phase I and III trials. In healthy individuals, geometric mean values at steady state were AUC0–24 = 41.1 µM·h, C24 = 902 nM, and Cmax = 2880 nM. For HIV-1-infected patients, AUC0–24 was 37.8 µM·h, C24 = 930 nM, and Cmax = 2260 nM . These parameters support once-daily dosing (100 mg) due to consistent trough levels (C24) above the efficacy threshold.

Q. How do CYP3A inhibitors, such as ketoconazole, alter doravirine exposure, and what mechanisms underpin these interactions?

  • Methodological Answer: Co-administration with strong CYP3A inhibitors (e.g., ketoconazole) increases doravirine AUC0–∞ by ~3-fold due to reduced CYP3A-mediated clearance. However, Cmax only rises by 25%, indicating that the primary interaction occurs during metabolism rather than absorption. P-gp inhibition by ketoconazole has minimal impact due to doravirine’s high permeability .

Q. What is the clinical significance of doravirine’s resistance profile compared to other NNRTIs?

  • Methodological Answer: Doravirine retains activity against common NNRTI-resistant mutations (e.g., K103N, Y181C). Resistance-associated mutations (RAMs) to doravirine are rare (1.4% in treatment-naïve cohorts). In phase III trials, virologic failure with doravirine was linked to emergent RAMs like V106A/M and F227C, which confer >100-fold reduced susceptibility .

Advanced Research Questions

Q. How should researchers design studies to establish the bounds of clinical relevance for doravirine pharmacokinetic parameters?

  • Methodological Answer: The lower bound (10th percentile of C24 = 430 nM) was derived from exposure-response analyses in phase III trials (DRIVE-FORWARD and DRIVE-AHEAD). Researchers should:

  • Use population pharmacokinetic modeling to account for inter-patient variability.
  • Analyze virologic response (HIV-1 RNA <50 copies/mL) and failure rates across exposure quartiles.
  • Validate thresholds using bootstrap resampling to ensure robustness .

Q. What methodological considerations are critical when assessing drug-drug interactions (DDIs) between doravirine and opioid substitution therapies like methadone?

  • Methodological Answer:

  • Study Design: Conduct crossover trials in participants on methadone maintenance, comparing doravirine pharmacokinetics with/without methadone.
  • Mechanistic Analysis: Evaluate gut motility effects (methadone reduces doravirine AUC by 26% via delayed absorption).
  • Clinical Relevance: Ensure changes remain within pre-defined bounds (e.g., C24 >430 nM) using non-inferiority margins .

Q. How can exposure-response modeling optimize doravirine use in patients with hepatic impairment?

  • Methodological Answer:

  • Trial Design: Phase I studies in hepatically impaired patients (Child-Pugh B/C) with matched controls.
  • Parameters: Measure free (unbound) doravirine, as hepatic impairment increases albumin variability.
  • Modeling: Use physiologically based pharmacokinetic (PBPK) models to predict AUC shifts and adjust dosing if exposure exceeds upper clinical bounds (AUC >60 µM·h) .

Q. What strategies mitigate bias in long-term efficacy studies of doravirine, such as the DRIVE trials?

  • Methodological Answer:

  • Endpoint Selection: Use FDA snapshot analysis (HIV-1 RNA <50 copies/mL) to minimize missing data bias.
  • Resistance Monitoring: Perform genotypic/phenotypic testing at virologic failure to distinguish adherence-related vs. resistance-driven failures.
  • Statistical Adjustments: Apply mixed-effects models for repeated measures (MMRM) to handle dropout rates .

Key Findings from Evidence

  • Clinical Relevance Bounds: C24 >430 nM ensures efficacy; AUC >60 µM·h may increase toxicity risk .
  • DDI Risk: Minimal with statins, oral contraceptives, and antacids due to weak transporter inhibition .
  • Resistance: Low barrier to resistance necessitates baseline genotyping in treatment-experienced patients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.